6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile
Description
6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by:
- Diphenyl substituents at positions 2 and 4, contributing to steric bulk and lipophilicity.
- Carbonitrile group at position 5, offering electrophilic reactivity.
Its synthesis typically involves multicomponent reactions, such as Knoevenagel condensation followed by Michael addition, with subsequent functionalization via S-alkylation or other derivatization steps .
Properties
CAS No. |
89068-96-2 |
|---|---|
Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H14N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10,15H,19H2,(H,20,21) |
InChI Key |
SIURGWHYIHXQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(NC(=N2)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of antiviral, anticancer, and anti-inflammatory drugs.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table highlights key structural differences and their implications:
Physicochemical Properties
- Lipophilicity : Diphenyl groups in the target compound increase logP compared to alkyl-substituted analogs (e.g., 2-ethyl-6-methyl derivative) .
- Solubility: Methoxy or hydroxy substituents (e.g., 6-(2-methoxyphenyl) or 2-amino-6-hydroxy analogs) improve aqueous solubility via polar interactions .
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃, -CN) enhance antibacterial efficacy by increasing electrophilicity .
- Bulky aryl groups (e.g., diphenyl) improve membrane permeability but may reduce target binding due to steric hindrance .
Synthetic Flexibility :
- S-alkylation allows modular introduction of thioether-linked groups, enabling rapid diversification .
Biological Activity
6-Amino-2,4-diphenyl-1,4-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with two phenyl groups and an amino group, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial effects. In particular, this compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that the compound exhibits strong inhibitory effects against common pathogens, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 μM. The mechanism of action was attributed to the induction of caspase-dependent apoptosis and inhibition of cell proliferation .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.0 | Caspase activation |
| MDA-MB-231 | 9.5 | Inhibition of proliferation |
Other Biological Activities
Beyond antimicrobial and anticancer activities, the compound has been evaluated for additional pharmacological effects. These include:
- Antioxidant Activity : Exhibits significant free radical scavenging ability in various assays.
Table 3: Antioxidant Activity
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Scavenging | 30 |
| ABTS Scavenging | 25 |
These findings suggest that the compound may have potential applications in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
